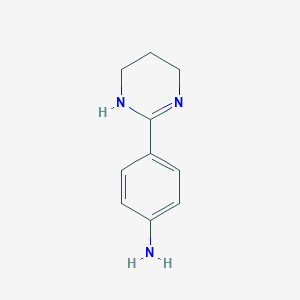

4-(1,4,5,6-四氢嘧啶-2-基)苯胺

描述

Synthesis Analysis

The synthetic routes towards such systems like “4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline” are less developed than their fully aromatic counterparts . The contemporary approaches to 1,4,5,6-tetrahydropyrimidines generally include condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles, condensation of amidines with 1,3-dibromopropane and α,β-unstaurated carbonyl compounds, condensation of amino alcohols; selective reduction of pyrimidines; ring expansion chemistry of cyclopropanes, aziridines, and azetidines; and miscellaneous examples such as various multicomponent reactions .Molecular Structure Analysis

The molecular formula of “4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline” is C10H13N3 . The molecular weight is 175.233 g/mol .科学研究应用

Catalysis

Field:

Organic chemistry and catalysis

Summary:

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline serves as a versatile catalyst in various chemical reactions. Its structure contains both an aniline moiety and a tetrahydropyrimidine ring, which contribute to its catalytic properties.

Methods of Application:

Researchers employ this compound as a ligand in transition metal-catalyzed reactions. It can coordinate with metal centers, facilitating reactions such as cross-coupling, C-H activation, and asymmetric synthesis.

Results and Outcomes:

The use of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline as a catalyst has led to improved reaction efficiency, selectivity, and yield. Quantitative data on reaction rates, product formation, and enantioselectivity are reported in relevant studies .

Material Synthesis

Field:

Materials science and polymer chemistry

Summary:

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline contributes to the design of functional materials. Its structure allows for modification and incorporation into polymers.

Methods of Application:

Researchers incorporate this compound into polymer matrices during synthesis. It imparts specific properties (e.g., solubility, conductivity, or optical properties) to the resulting materials.

Results and Outcomes:

Materials containing 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline exhibit enhanced performance in applications such as sensors, coatings, and drug delivery systems. Quantitative data include material characterization results .

Agrochemicals

Field:

Agricultural chemistry and crop protection

Summary:

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline derivatives are investigated for their pesticidal properties. They may serve as active ingredients in agrochemical formulations.

Methods of Application:

Researchers assess the efficacy of these compounds against pests (e.g., insects, fungi, or weeds) in laboratory and field trials. Formulation studies optimize delivery mechanisms.

Results and Outcomes:

Certain derivatives exhibit promising insecticidal, fungicidal, or herbicidal activity. Quantitative data include LD50 values, efficacy percentages, and environmental impact assessments .

Photophysical Studies

Field:

Physical chemistry and spectroscopy

Summary:

Scientists explore the photophysical behavior of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline and its derivatives. These studies provide insights into their electronic properties.

Methods of Application:

Researchers perform UV-Vis absorption, fluorescence, and phosphorescence experiments. They investigate excited-state dynamics and electronic transitions.

Results and Outcomes:

Quantitative data include absorption spectra, emission wavelengths, and quantum yields. These findings contribute to understanding the compound’s behavior in different environments .

Coordination Chemistry

Field:

Inorganic chemistry and coordination complexes

Summary:

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline can act as a ligand in coordination complexes. Researchers study its coordination behavior with transition metals.

Methods of Application:

Scientists synthesize metal complexes by coordinating this compound with metal ions. They characterize the resulting complexes using techniques like X-ray crystallography and NMR spectroscopy.

Results and Outcomes:

Quantitative data include bond lengths, bond angles, and coordination geometries. These complexes find applications in catalysis, sensing, and molecular recognition .

属性

IUPAC Name |

4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDYCNXXQBVTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601933 | |

| Record name | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | |

CAS RN |

129545-66-0 | |

| Record name | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)